O-{4-[(3-nitrophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate
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Overview
Description
4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}-N-(3-NITROPHENYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes an iodophenyl group, a carbamothioyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}-N-(3-NITROPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the iodophenyl and nitrophenyl intermediates. These intermediates are then subjected to carbamothioylation and subsequent coupling reactions under controlled conditions. Common reagents used in these reactions include iodine, thiourea, and nitrobenzene derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}-N-(3-NITROPHENYL)BENZAMIDE may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can significantly increase the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}-N-(3-NITROPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}-N-(3-NITROPHENYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of 4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}-N-(3-NITROPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}-N-(3-NITROPHENYL)BENZAMIDE can be compared with similar compounds such as dichloroanilines and trimethoxyphenylsilane. While these compounds share some structural similarities, 4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}-N-(3-NITROPHENYL)BENZAMIDE is unique due to the presence of both iodophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H14IN3O4S |
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Molecular Weight |
519.3 g/mol |
IUPAC Name |
O-[4-[(3-nitrophenyl)carbamoyl]phenyl] N-(4-iodophenyl)carbamothioate |
InChI |
InChI=1S/C20H14IN3O4S/c21-14-6-8-15(9-7-14)23-20(29)28-18-10-4-13(5-11-18)19(25)22-16-2-1-3-17(12-16)24(26)27/h1-12H,(H,22,25)(H,23,29) |
InChI Key |
GWONOOSUTGJROQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)OC(=S)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
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